![molecular formula C10H5Cl2N3 B2776496 4,6-Dichloro-9H-pyrimido[4,5-B]indole CAS No. 1221177-84-9](/img/structure/B2776496.png)

4,6-Dichloro-9H-pyrimido[4,5-B]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

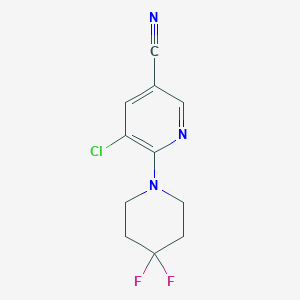

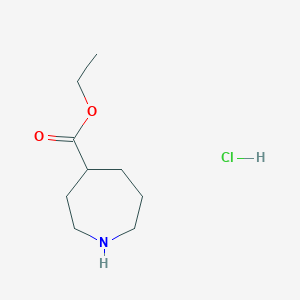

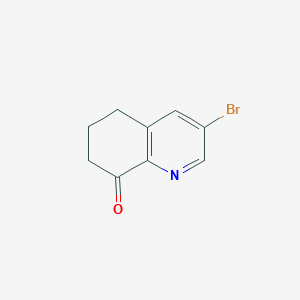

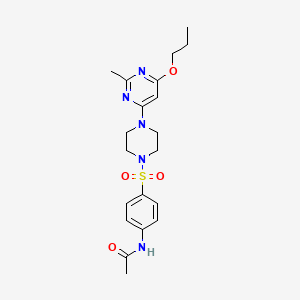

4,6-Dichloro-9H-pyrimido[4,5-B]indole is a heterocyclic compound with the molecular formula C10H5Cl2N3. It is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrimido[4,5-B]indole structure. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dichloro-9H-pyrimido[4,5-B]indole is Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery .

Mode of Action

This compound interacts with GSK-3β, inhibiting its activity . The compound’s interaction with GSK-3β results in changes that can potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The inhibition of GSK-3β affects various biochemical pathways. GSK-3β is involved in numerous cellular processes, including the regulation of glycogen metabolism, cell division, and apoptosis . By inhibiting GSK-3β, this compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

One derivative of the compound demonstrated promising metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of GSK-3β . This inhibition can potentially lead to changes in cellular processes regulated by GSK-3β, potentially providing therapeutic benefits in diseases like Alzheimer’s .

Action Environment

Factors such as temperature and ph could potentially affect the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

It has been found that pyrimido[4,5-b]indole derivatives have demonstrated excellent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cellular Effects

Some pyrimido[4,5-b]indole derivatives have shown to have activity against RET and TRK genetic backgrounds .

Molecular Mechanism

Some pyrimido[4,5-b]indole derivatives have been found to inhibit the RET kinase signaling pathway, which is activated in numerous cancers including lung, thyroid, breast, pancreatic, and prostate .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at temperatures between 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-9H-pyrimido[4,5-B]indole typically involves the reaction of indole-3-carboxaldehyde with benzaldehyde and ammonium iodide in the presence of a catalyst such as iodine under an oxygen atmosphere . This method allows for the formation of the pyrimido[4,5-B]indole core structure with the desired chlorination at the 4th and 6th positions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

4,6-Dichloro-9H-pyrimido[4,5-B]indole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4th and 6th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimido[4,5-B]indole derivatives .

Aplicaciones Científicas De Investigación

4,6-Dichloro-9H-pyrimido[4,5-B]indole has several scientific research applications, including:

Comparación Con Compuestos Similares

4,6-Dichloro-9H-pyrimido[4,5-B]indole can be compared with other similar compounds, such as:

7-Chloro-9H-pyrimido[4,5-B]indole: This compound has a chlorine atom at the 7th position instead of the 4th and 6th positions.

4,7-Dichloro-9H-pyrimido[4,5-B]indole: This compound has chlorine atoms at the 4th and 7th positions.

The uniqueness of this compound lies in its specific chlorination pattern, which can influence its chemical reactivity and biological activity .

Propiedades

IUPAC Name |

4,6-dichloro-9H-pyrimido[4,5-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(12)13-4-14-10(8)15-7/h1-4H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHDVRMZBIAUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2)N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2776430.png)

![N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2776431.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)